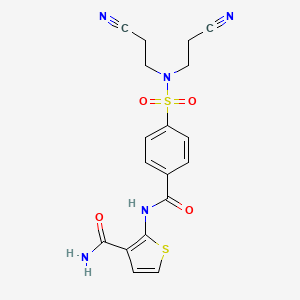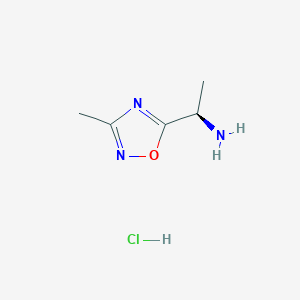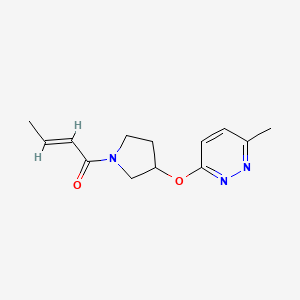
N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride” is a chemical compound used in the preparation of central nervous system (CNS) active agents . It is also used in the color developing process in photographs . The compound has a CAS number of 1989672-26-5 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride” are not fully detailed in the search results. The molecular weight of a related compound, “N-ethyl-4-(4-morpholinyl)aniline”, is given as 206.28 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride derivatives have applications in the field of corrosion inhibition. For instance, a compound synthesized with similar structure demonstrated effective corrosion inhibition for mild steel X52 in hydrochloric and sulfuric acid solutions. This effectiveness increases with inhibitor concentration and aligns with Langmuir’s isotherm. The compound's inhibition efficiency was also correlated with quantum chemical calculations using Density Functional Theory (DFT) (Daoud et al., 2014).
Antimicrobial Activities
Derivatives of N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride are involved in synthesizing compounds with significant antimicrobial activities. For instance, a study involving the synthesis of linezolid-like molecules, where 3-Fluoro-4-(morpholin-4-yl)aniline was used as a precursor, showed good antitubercular activities of the resulting compounds (Başoğlu et al., 2012).
Temperature Sensing
In the field of temperature sensing, compounds related to N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride have been utilized. A study involving N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline showed its potential as a ratiometric fluorescent thermometer with a mega-Stokes shift and a positive temperature coefficient, indicating its ability to detect temperature changes (Cao et al., 2014).
Synthesis of Antimalarial Compounds
Compounds structurally similar to N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride have been synthesized and evaluated for their antimalarial activity. For example, a morpholino derivative among a series of 4-anilinoquinolines displayed activity against Plasmodium falciparum strains and cured mice infected with Plasmodium berghei, suggesting its potential in antimalarial treatment (Delarue et al., 2001).
Synthesis of Ionic Liquids
Research has explored the synthesis of 4-benzyl-4-methylmorpholinium salts, related to N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride, which results in the formation of morpholinium ionic liquids. These ionic liquids have been studied for their physicochemical properties, cytotoxicity, oral toxicity, biodegradability, and potential as biomass solvents (Pernak et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-ethyl-4-morpholin-4-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-2-13-11-3-5-12(6-4-11)14-7-9-15-10-8-14;;/h3-6,13H,2,7-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXQVOAESYLXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)N2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2923619.png)
![1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2923622.png)
![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2923624.png)

![7-hydroxy-5-oxo-N-(4-tritylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2923627.png)
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2923629.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2923631.png)
![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2923632.png)
![2-(2-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2923633.png)

![2-(3,4-Dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2923637.png)
![3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2923640.png)